

Eleclazine Hydrochloride: A Deep Dive into its Chemical Profile and Pharmacological Properties

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Compound of Interest

Compound Name: *Eleclazine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine hydrochloride, also known by its development code GS-6615, is a potent and selective inhibitor of the late cardiac sodium current (INaL).^{[1][2][3]} This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action, with a focus on the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Chemical Structure and Identifiers

Eleclazine hydrochloride is a dihydrobenzoxazepinone derivative.^{[4][5]} Its chemical identity is well-defined by its IUPAC name, CAS registry number, and other standard identifiers, ensuring accurate recognition and sourcing for research purposes.

Identifier	Value	Source
IUPAC Name	4-(pyrimidin-2-ylmethyl)-7-(4-(trifluoromethoxy)phenyl)-3,4-dihydrobenzo[f][1,3]oxazepin-5(2H)-one hydrochloride	[6]
CAS Number	1448754-43-5	[7][8]
Molecular Formula	C21H17ClF3N3O3	[6][7]
Canonical SMILES	<chem>O=C1N(CC2=NC=CC=N2)CCOC3=CC=C(C4=CC=C(OC(F)(F)F)C=C4)C=C13.[H]Cl</chem>	[7][9]
InChI Key	ZRYHNOXHGYUHFF-UHFFFAOYSA-N	[6]
Synonyms	GS-6615 hydrochloride	[1][7]

Physicochemical Properties

The physicochemical properties of **Eleclazine hydrochloride** are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Value	Source
Molecular Weight	451.83 g/mol	[7][10][11]
Appearance	Solid powder	[6]
Purity	>98%	[6]
Solubility	DMSO: ≥ 100 mg/mL (221.32 mM)	[7][10]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	[10]

Mechanism of Action and Pharmacodynamics

Eleclazine hydrochloride is a selective inhibitor of the late sodium current (INaL), which is enhanced under various pathological conditions such as long QT syndrome, hypertrophic cardiomyopathy, and myocardial ischemia.[2][3][12] By inhibiting this sustained current, Eleclazine helps to stabilize cardiac repolarization and suppress arrhythmias.[3]

Key Pharmacodynamic Properties:

Parameter	Value	Species/Model	Source
IC50 (Late INa)	<1 μ M	Cardiac myocytes	[1][13]
IC50 (Late INa)	0.7 μ M	Ventricular myocytes	[2][7][10]
IC50 (Potassium Current)	~14.2 μ M	Cardiac myocytes	[1][7][13]
IC50 (Peak INa)	>5 μ M	HEK293 cells (Nav1.5)	[4]

Experimental Protocols

The following sections detail the methodologies employed to characterize the pharmacological properties of **Eleclazine hydrochloride**.

In Vitro Electrophysiology: Patch-Clamp Technique

Objective: To determine the inhibitory effect of Eleclazine on cardiac ion channels, particularly the late sodium current (INaL).

Methodology:

- Cell Preparation: Single ventricular myocytes are isolated from rabbit hearts.[3]
- Electrophysiological Recording: Whole-cell patch-clamp technique is used to record ion currents.
- Late INa Induction: The late sodium current is enhanced using a sea anemone toxin (ATX-II). [3]

- Drug Application: **Eleclazine hydrochloride** is perfused at various concentrations to determine its effect on the enhanced late INa.
- Data Analysis: Concentration-response curves are generated to calculate the IC50 value.[3]

In Vivo Electrophysiology: Animal Models

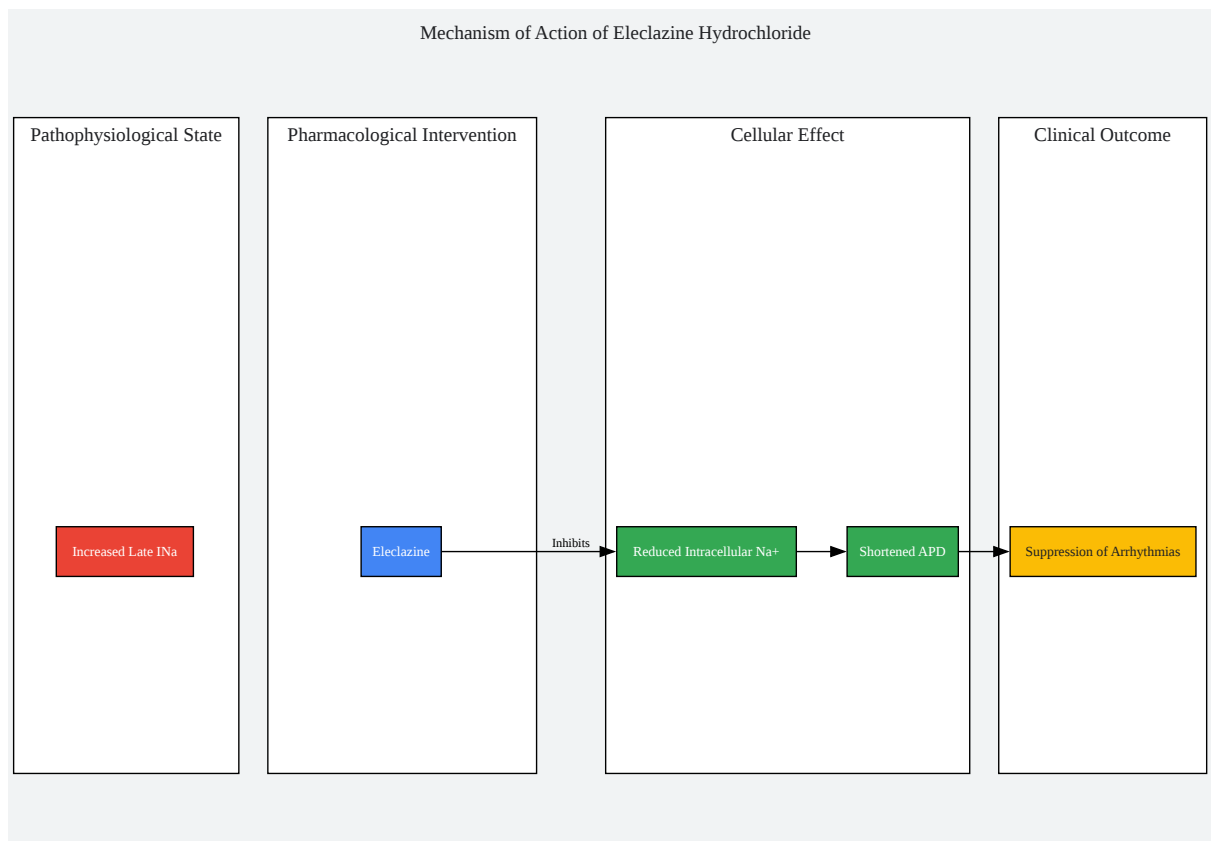
Objective: To assess the anti-arrhythmic effects of Eleclazine in a living organism.

Methodology:

- Animal Model: Anesthetized Yorkshire pigs are used.[12][14]
- Arrhythmia Induction: Ventricular tachycardia (VT) is induced by an intravenous bolus of epinephrine.[14] Atrial fibrillation (AF) is induced by a combination of epinephrine and intrapericardial acetylcholine.[12]
- Drug Administration: Eleclazine is administered intravenously.[12][14]
- Data Recording: Right intraventricular electrogram recordings are used to measure the incidence of VT and T-wave alternans.[14]
- Data Analysis: The effects of Eleclazine on arrhythmia incidence and electrophysiological parameters are statistically analyzed.

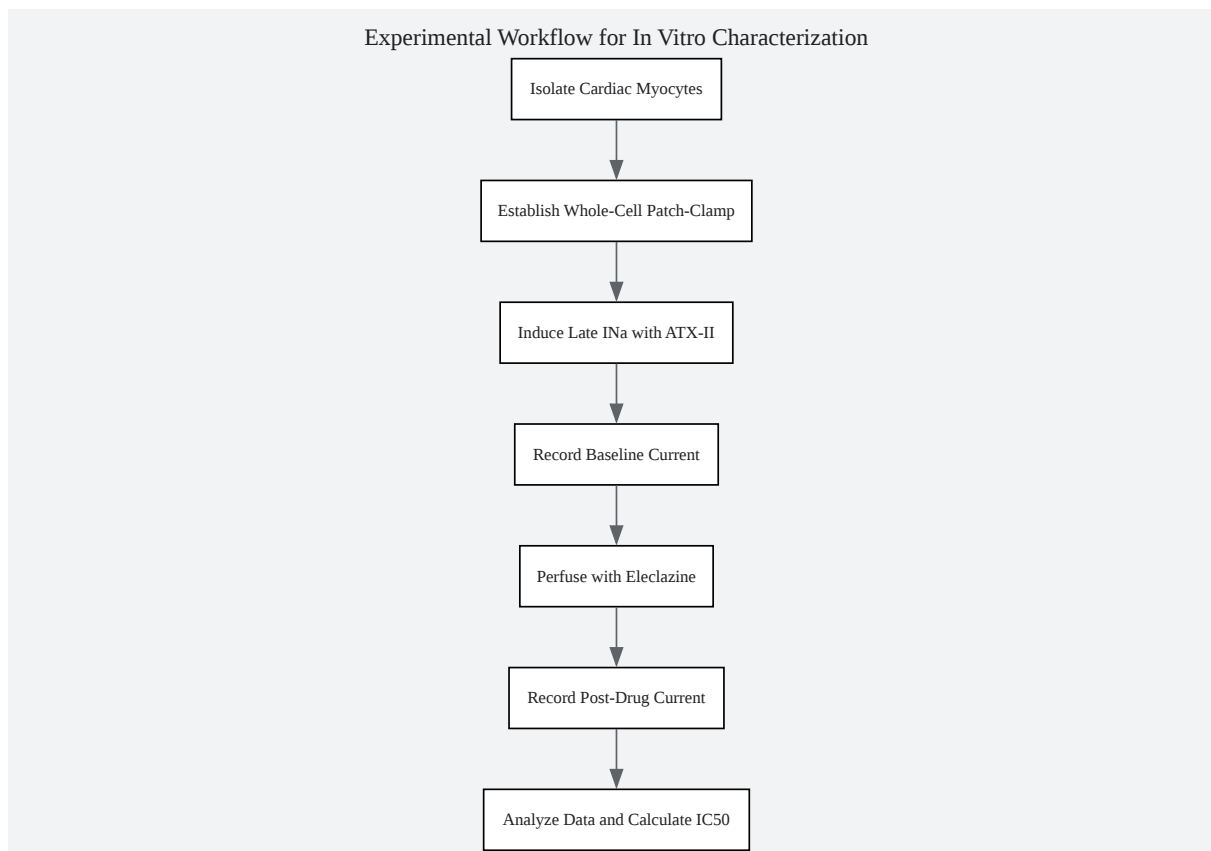
Visualizing Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental workflow for **Eleclazine hydrochloride**.



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Caption: Mechanism of action of Eleclazine.



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Caption: In vitro experimental workflow.

Conclusion

Eleclazine hydrochloride is a promising therapeutic agent with a well-characterized chemical structure and a selective mechanism of action. The experimental protocols outlined in this guide provide a foundation for further research into its pharmacological effects and potential clinical applications in the management of cardiac arrhythmias. The provided data, presented in a clear and structured format, is intended to facilitate comparative analysis and aid in the design of future studies.

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